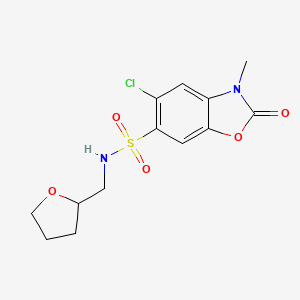![molecular formula C14H12F2N2O3S B4439062 N-(3,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439062.png)
N-(3,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide
説明
N-(3,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide, also known as DFB, is a small molecule drug that has been extensively studied for its potential therapeutic applications. DFB belongs to the class of sulfonylurea compounds, which are commonly used as hypoglycemic agents for the treatment of type 2 diabetes mellitus. However, DFB has shown promise as a potential anticancer agent due to its ability to selectively target cancer cells while sparing normal cells.
作用機序
N-(3,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide's mechanism of action involves binding to GRP78, which is a chaperone protein that is overexpressed in cancer cells. GRP78 plays a critical role in protein folding and quality control in the ER, which is a cellular organelle involved in protein synthesis and processing. N-(3,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide binds to GRP78 and disrupts its function, leading to ER stress and activation of the unfolded protein response (UPR) pathway. This ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide has been shown to have several biochemical and physiological effects in cancer cells. It induces ER stress and activates the UPR pathway, which leads to apoptosis. N-(3,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide also inhibits the PI3K/Akt/mTOR signaling pathway, which is a key pathway involved in cancer cell survival and proliferation. Additionally, N-(3,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors.
実験室実験の利点と制限
N-(3,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in cancer treatment, and several cell lines and animal models have been developed to study its mechanism of action. However, N-(3,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide also has some limitations. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on N-(3,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide. One area of focus is the development of more soluble analogs of N-(3,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide that can be administered more easily in vivo. Another area of focus is the optimization of N-(3,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide's selectivity for cancer cells, which could potentially increase its efficacy and reduce its toxicity. Additionally, there is ongoing research on the use of N-(3,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide in combination with other anticancer agents to enhance its therapeutic effects. Finally, clinical trials are needed to determine the safety and efficacy of N-(3,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide in humans.
科学的研究の応用
N-(3,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. Several studies have shown that N-(3,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide can selectively induce apoptosis (programmed cell death) in cancer cells while sparing normal cells. This selectivity is thought to be due to the overexpression of a specific protein, called glucose-regulated protein 78 (GRP78), in cancer cells. N-(3,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide binds to GRP78 and induces endoplasmic reticulum (ER) stress, which ultimately leads to apoptosis in cancer cells.
特性
IUPAC Name |
N-(3,4-difluorophenyl)-3-(methanesulfonamido)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O3S/c1-22(20,21)18-11-4-2-3-9(7-11)14(19)17-10-5-6-12(15)13(16)8-10/h2-8,18H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDAIJJESAEWJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-{[(4-fluorobenzyl)(methyl)amino]methyl}-6-methoxyphenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B4438982.png)

![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4438989.png)
![N-(2,4-difluorophenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4438991.png)
![2-{[4-cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4438995.png)

![((2S)-1-{3-[(2-thienylmethyl)amino]benzoyl}pyrrolidin-2-yl)methanol](/img/structure/B4439012.png)
![3-amino-N-(3-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4439019.png)
![isopropyl {2-[(2-amino-2-oxoethyl)thio]-1H-benzimidazol-1-yl}acetate](/img/structure/B4439027.png)
![2,2,4,6,7-pentamethyl-1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B4439032.png)

![4-methyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439040.png)

